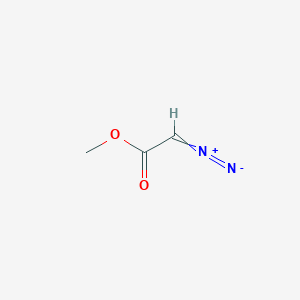
Methyl diazoacetate
Vue d'ensemble
Description
Methyl diazoacetate is an organic compound with the molecular formula C₃H₄N₂O₂. It is a diazo compound, characterized by the presence of a diazo group (N₂) attached to a carbon atom. This compound is known for its versatility in organic synthesis, particularly in the formation of carbenes and cyclopropanes. This compound is a yellow liquid at room temperature and is sensitive to light and heat.
Mécanisme D'action
Target of Action
Methyl diazoacetate is primarily used in organic synthesis reactions, where it acts as a reagent . Its primary targets are other organic compounds, such as aldehydes or ketones, with which it reacts to form homologated ketones or other complex organic molecules .
Mode of Action
The compound interacts with its targets through a process known as the Büchner–Curtius–Schlotterbeck reaction . This reaction involves the nucleophilic addition of the diazo compound to the carbonyl-containing compound, producing a tetrahedral intermediate . This intermediate then decomposes, releasing nitrogen gas and forming a tertiary carbocation intermediate . The reaction can be completed either by the reformation of the carbonyl through a 1,2-rearrangement or by the formation of an epoxide .
Biochemical Pathways
The products of these reactions can be used in further synthetic steps to produce compounds that do interact with biological systems .
Result of Action
The primary result of this compound’s action is the formation of complex organic molecules through reactions with other compounds . These products can have a wide range of properties and uses, depending on the specific reactants and conditions used .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the rate of reactions involving this compound can increase at higher temperatures . Additionally, the use of different catalysts can influence the course and outcome of the reaction . It’s also worth noting that the compound’s reactivity means it must be handled with care to prevent unwanted reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl diazoacetate can be synthesized through several methods:
Diazo Transfer Reaction: This method involves the reaction of methyl phenylacetate with p-acetamidobenzenesulfonyl azide in the presence of a base such as triethylamine or DBU.
Reaction with Sodium Nitrite: Another method involves the reaction of the methyl ester of glycine with sodium nitrite and sodium acetate in water.
Industrial Production Methods
Industrial production of this compound typically involves the diazo transfer reaction due to its efficiency and scalability. The reaction is carried out under controlled conditions to ensure safety and maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl diazoacetate undergoes various types of chemical reactions, including:
Cyclopropanation: It reacts with alkenes to form cyclopropanes.
Insertion Reactions: this compound can insert into X-H bonds (where X = N, O, S, etc.) to form esters.
Nucleophilic Addition: It reacts with aldehydes and ketones to form homologated ketones through the Buchner–Curtius–Schlotterbeck reaction.
Common Reagents and Conditions
Catalysts: Rhodium acetate, copper salts, and iron catalysts are commonly used.
Solvents: Reactions are typically carried out in solvents like dichloromethane, chloroform, or carbon tetrachloride.
Temperature: Reactions are often conducted at room temperature or slightly elevated temperatures to control the reaction rate and yield.
Major Products
Cyclopropanes: Formed from the reaction with alkenes.
Esters: Formed from insertion reactions into X-H bonds.
Homologated Ketones: Formed from reactions with aldehydes and ketones.
Applications De Recherche Scientifique
Methyl diazoacetate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of various organic compounds, including cyclopropanes, esters, and ketones.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: It is used in the modification of biomolecules and the study of enzyme mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl diazoacetate: Similar in structure but with an ethyl group instead of a methyl group.
Diazomethane: A simpler diazo compound with the formula CH₂N₂.
Diazirines: Compounds with a three-membered ring containing two nitrogen atoms.
Uniqueness
Methyl diazoacetate is unique due to its balance of reactivity and stability. It is less hazardous than diazomethane and more versatile than ethyl diazoacetate in certain reactions. Its ability to form stable carbenes makes it valuable in a wide range of synthetic applications.
Propriétés
IUPAC Name |
methyl 2-diazoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O2/c1-7-3(6)2-5-4/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVRMHJOEYRXQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700979 | |
| Record name | 2-Diazonio-1-methoxyethen-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6832-16-2 | |
| Record name | 2-Diazonio-1-methoxyethen-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main mode of action of methyl diazoacetate in organic reactions?
A1: this compound primarily acts as a precursor to carbenes, highly reactive intermediates. These carbenes, typically generated in the presence of transition metal catalysts, readily undergo reactions like cyclopropanation, C–H insertion, and ylide formation [, , ].
Q2: How does this compound interact with enamines? Is it different from its reaction with ordinary alkenes?
A2: While this compound typically undergoes concerted [3+2] cycloadditions with ordinary alkenes to form pyrazolines, its interaction with enamines is different [, ]. Instead of a concerted pathway, enamines preferentially attack the terminal nitrogen of this compound in a stepwise manner, leading to zwitterionic intermediates. These intermediates then undergo further reactions, ultimately providing different products than typical cycloaddition reactions.
Q3: What is the molecular formula and molecular weight of this compound?
A3: The molecular formula of this compound is C3H4N2O2, and its molecular weight is 100.07 g/mol.
Q4: Are there any characteristic spectroscopic data available for this compound?
A4: Yes, this compound exhibits characteristic signals in various spectroscopic techniques:
- NMR spectroscopy: The diazo group in this compound shows characteristic signals in both 1H and 13C NMR spectra. These signals are often used to monitor the progress of reactions involving this compound [, , ].
- IR spectroscopy: The diazo group also exhibits a strong characteristic absorption band in the IR spectrum, typically around 2100 cm−1. This band is indicative of the presence of the N≡N triple bond [].
Q5: Is this compound stable under normal laboratory conditions?
A6: this compound can be potentially explosive, especially upon heating. Therefore, it is usually stored at low temperatures and handled with caution [].
Q6: How does the stability of this compound affect its use in organic synthesis?
A6: Due to its potential instability, reactions employing this compound are often carried out under carefully controlled conditions, typically at lower temperatures. Moreover, the use of appropriate safety precautions, such as blast shields and proper ventilation, is crucial when handling this reagent.
Q7: Which transition metals are commonly used as catalysts in reactions involving this compound?
A8: A variety of transition metal complexes are known to catalyze reactions involving this compound. Some of the most commonly used metals include rhodium [, , , , ], copper [, , , ], palladium [, , ], and ruthenium [, ]. The choice of catalyst often influences the chemoselectivity and stereoselectivity of the reaction.
Q8: Can you provide an example of a rhodium-catalyzed reaction with this compound?
A9: One well-established example is the Rh2(OAc)4-catalyzed cyclopropanation of alkenes and alkynes with this compound. This reaction offers a convenient route to cyclopropane derivatives, which are valuable building blocks in organic synthesis [, ].
Q9: How does the choice of catalyst influence the regioselectivity in reactions involving this compound?
A10: The choice of catalyst can significantly impact the regioselectivity of the reaction. For example, in the reaction of this compound with enynes containing a terminal triple bond, Rh2(OAc)4 promotes selective methoxycarbonylmethylenation of the triple bond, affording 1-alkenylcyclopropene-3-carboxylates [].
Q10: Are there examples of palladium-catalyzed reactions using this compound?
A11: Yes, palladium catalysts have also found application in transformations involving this compound. For instance, palladium catalysts have been employed in the coupling of pyrid-4-yl nonaflates with this compound to afford pyrid-4-yl-substituted methyl diazoacetates [, ].
Q11: Have computational methods been used to study reactions involving this compound?
A12: Yes, computational chemistry, particularly density functional theory (DFT) calculations, has been instrumental in understanding the mechanisms of various reactions involving this compound. These studies provide insights into the nature of intermediates, transition states, and factors influencing reactivity and selectivity [, , ].
Q12: Can you give an example of how DFT calculations have been used to understand the reactivity of this compound?
A13: DFT calculations have been employed to investigate the mechanism of the dirhodium tetracarboxylate-catalyzed O–H insertion reaction of this compound with water []. These calculations revealed a stepwise mechanism involving the formation of a rhodium-carbene complex followed by reaction with water to form a rhodium-associated oxonium ylide.
Q13: How does the structure of the diazo compound influence its electrophilicity?
A14: The electrophilicity of diazo compounds, including this compound, is influenced by the substituents attached to the diazo carbon. Electron-withdrawing groups, such as esters or nitro groups, increase the electrophilicity of the diazo compound, while electron-donating groups decrease it [].
Q14: How does the electrophilicity of the diazo compound affect its reactivity?
A15: The electrophilicity of the diazo compound plays a crucial role in determining its reactivity with nucleophiles. More electrophilic diazo compounds react faster with nucleophiles. For example, this compound, with an electron-withdrawing ester group, is more electrophilic than diazomethane and reacts faster with nucleophiles such as enamines and sulfonium ylides [].
Q15: How can the stability of this compound be enhanced during storage and handling?
A15: Due to its potential for explosive decomposition, this compound is typically stored at low temperatures (-20°C or lower) to minimize the risk of hazardous events. Furthermore, it is crucial to handle this reagent with care, using appropriate safety equipment and avoiding conditions that could lead to decomposition, such as heat or shock.
Q16: What safety precautions are essential when working with this compound?
A16: Handling this compound requires strict adherence to safety regulations:
Q17: What analytical techniques are commonly employed to monitor reactions involving this compound?
A17: Several techniques are used:
- NMR spectroscopy: Real-time monitoring of reaction progress and product formation is possible by 1H and 13C NMR [, , ].
- Chromatographic techniques: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are frequently used to separate and analyze the reaction products [].
- Spectroscopic methods: UV-Vis spectroscopy is employed to determine reaction kinetics by monitoring the consumption of reactants or the formation of products over time [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


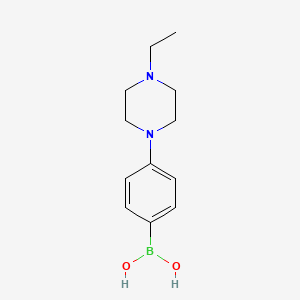
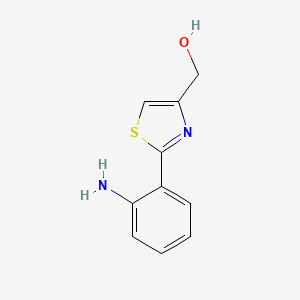
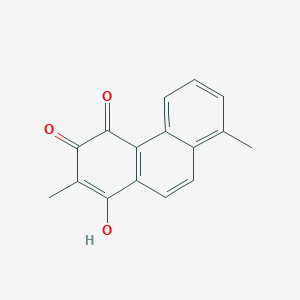
![(9S,10R)-4,5,14,15,16-Pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-3,10-diol](/img/structure/B3029435.png)
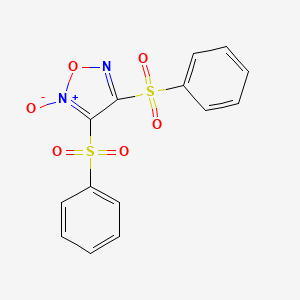
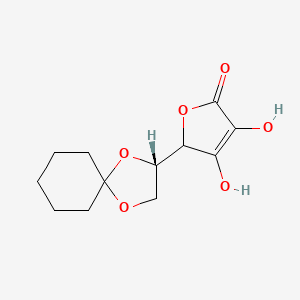

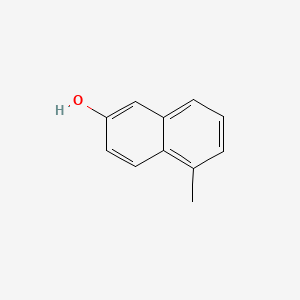
![12-Hydroxy-9,9,18,23,25-pentamethyl-4,8,16,20,28-pentaoxaoctacyclo[13.12.1.115,22.01,13.03,7.03,10.017,21.025,29]nonacosane-5,14,19,24-tetrone](/img/structure/B3029442.png)

![2-(Imidazo[1,2-a]pyridin-3-yl)ethanamine](/img/structure/B3029444.png)

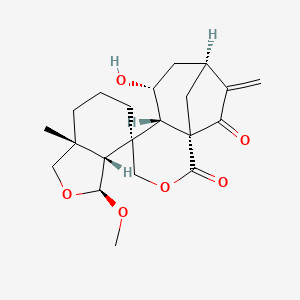
![[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B3029449.png)
